molecular formula C9H9BrClNS B1371203 (5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride CAS No. 744985-64-6

(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride

Cat. No.: B1371203
CAS No.: 744985-64-6
M. Wt: 278.6 g/mol
InChI Key: FNRMMKSEZJLOTG-UHFFFAOYSA-N
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Description

(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride is a brominated benzothiophene derivative with a methanamine substituent at the 3-position of the heterocyclic ring. Its molecular formula is C₉H₈BrNS·HCl (C₉H₉BrClNS when accounting for the hydrochloride salt), and it has a molar mass of 278.59 g/mol . The compound is identified by CAS numbers 55810-75-8 (hydrochloride salt) and 744985-64-6 (free base) . Structurally, it features a benzo[b]thiophene core substituted with a bromine atom at the 5-position and an aminomethyl group at the 3-position (SMILES: C1=CC2=C(C=C1Br)C(=CS2)CN) .

Its melting point is reported as 37°C, and it is typically stored at 2–8°C in solution form .

Properties

IUPAC Name

(5-bromo-1-benzothiophen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRMMKSEZJLOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656760
Record name 1-(5-Bromo-1-benzothiophen-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55810-75-8, 744985-64-6
Record name Benzo[b]thiophene-3-methanamine, 5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55810-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-1-benzothiophen-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific enzymes and proteins is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. Its influence on metabolic flux and metabolite levels can lead to changes in cellular metabolism, affecting overall cell function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell, where it can exert its effects. This localization is essential for the compound’s biochemical activity and overall function.

Biological Activity

(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉BrClNS, with a molecular weight of approximately 278.60 g/mol. The compound features a brominated benzo[b]thiophene structure, which contributes to its unique reactivity and potential biological effects. The presence of both an amine group and a bromine atom allows for various chemical transformations and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Activity : Preliminary investigations have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound's amine functionality suggests possible interactions with enzymes, which could lead to therapeutic applications in drug discovery.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The bromo-substituent may enhance binding affinity or alter the conformation of target proteins, thereby modulating their activity.

In Vitro Studies

In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa50
MDA-MB-23170
A549100
HT-29150
MCF-7200

These results indicate that the compound shows varying levels of potency against different cancer cell types, which is crucial for understanding its therapeutic potential.

Case Studies

  • Anticancer Activity : A study focused on the efficacy of this compound against breast cancer cells demonstrated significant inhibition of cell proliferation, suggesting its potential role as a chemotherapeutic agent.
  • Antimicrobial Efficacy : Another investigation reported that the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting its further exploration as an antibiotic candidate .

Synthesis Methods

Several synthesis methods have been explored for producing this compound:

  • Bromination of Benzo[b]thiophene Derivatives : This method involves introducing a bromine atom into the benzo[b]thiophene structure.
  • Amine Functionalization : The amine group can be introduced through various coupling reactions, enhancing the compound's biological activity.
  • Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt improves solubility in aqueous environments, facilitating biological studies.

Comparison with Similar Compounds

To highlight the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Chlorobenzo[b]thiophen-3-ylmethanamineChlorine instead of bromineDifferent halogen may affect biological activity
5-Iodobenzo[b]thiophen-3-ylmethanamineIodine instead of brominePotentially increased lipophilicity
5-Nitrobenzo[b]thiophen-3-ylmethanamineNitro group at the 5-positionMay exhibit different reactivity and toxicity

These comparisons underscore how variations in halogen substitution can influence biological activity and reactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride with structurally related compounds:

Compound Name & CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point/Solubility
This compound
CAS 55810-75-8
C₉H₉BrClNS 278.59 5-Br, 3-CH₂NH₂·HCl 37°C
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride
CAS 22964-00-7
C₁₀H₁₁BrClNS 292.62 5-Br, 3-CH₂CH₂NH₂·HCl Soluble in DMF; stored at 2–8°C
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
CAS 1803580-84-8
C₉H₉BrClN₃O 296.59 3-Br-phenyl, 1,2,4-oxadiazole, 5-CH₂NH₂·HCl Not reported
(R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride
CAS 2418596-90-2
C₆H₉BrClNS 242.56 5-Br-thiophene, 3-CH(NH₂)CH₃·HCl Not reported
Key Observations:

Heterocyclic Core : Replacement of benzothiophene with oxadiazole (CAS 1803580-84-8) introduces a nitrogen-rich heterocycle, likely enhancing polarity and hydrogen-bonding capacity .

Stereochemistry : The (R)-configured ethanamine derivative (CAS 2418596-90-2) highlights the role of chirality in pharmacological activity, though specific data are unavailable .

Pharmacological and Functional Differences

Receptor Binding Potential
Solubility and Bioavailability
  • The hydrochloride salt of the target compound shows moderate solubility in polar solvents, whereas the oxadiazole derivative (CAS 1803580-84-8) may exhibit higher solubility due to its heterocyclic oxygen and nitrogen atoms .
  • The ethanamine analog (CAS 22964-00-7) is recommended for use in dimethylformamide (DMF), suggesting compatibility with organic reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride
Reactant of Route 2
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(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride

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